

An In-depth Technical Guide to the Spectral Data of 1-Methylquinolinium Iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methylquinolinium iodide*

Cat. No.: *B1211908*

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectral data for **1-Methylquinolinium iodide**, a quaternary ammonium salt with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectroscopic characterization and the underlying principles governing the experimental methodologies.

Introduction

1-Methylquinolinium iodide ($C_{10}H_{10}IN$) is a heterocyclic organic compound featuring a quinoline core with a quaternized nitrogen atom. This permanent positive charge significantly influences its chemical and physical properties, making spectroscopic analysis a cornerstone for its identification, purity assessment, and structural elucidation. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of **1-Methylquinolinium iodide**, providing not only the spectral data but also the rationale behind the experimental choices and a thorough interpretation of the results.

Synthesis of 1-Methylquinolinium Iodide

The synthesis of **1-Methylquinolinium iodide** is a classic example of a bimolecular nucleophilic substitution (SN_2) reaction.^{[1][2][3]} The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.

Experimental Protocol: Synthesis

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.
- Addition of Reagent: To the stirred solution, add methyl iodide (1.1 equivalents) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, **1-Methylquinolinium iodide**, will precipitate out of the solution as a solid.
- Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
- Drying: Dry the purified **1-Methylquinolinium iodide** under vacuum to obtain a crystalline solid.

Rationale for Experimental Choices

- SN2 Mechanism: The choice of a primary alkyl halide (methyl iodide) and a good nucleophile (quinoline) favors the SN2 pathway, leading to a clean and efficient reaction.[4]
- Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the quinoline nitrogen.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-Methylquinolinium iodide** in solution.[5] Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-Methylquinolinium iodide** is characterized by distinct signals for the aromatic protons of the quinoline ring and the methyl protons. The quaternization of the nitrogen atom leads to a significant downfield shift of the protons on the heterocyclic ring due to the increased electron-withdrawing effect.

Table 1: ^1H NMR Spectral Data for **1-Methylquinolinium Iodide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	d	1H	H-2
~9.0	d	1H	H-4
~8.5	d	1H	H-8
~8.3	d	1H	H-5
~8.2	t	1H	H-7
~8.0	t	1H	H-6
~7.8	dd	1H	H-3
~4.8	s	3H	N-CH ₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.[\[6\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ^1H NMR, the carbon atoms of the quinolinium ring are deshielded due to the positive charge on the nitrogen.

Table 2: ^{13}C NMR Spectral Data for **1-Methylquinolinium Iodide**

Chemical Shift (δ , ppm)	Assignment
~155	C-2
~148	C-9
~145	C-4
~136	C-7
~130	C-5
~130	C-10
~129	C-6
~122	C-3
~118	C-8
~45	N-CH ₃

Note: These are approximate chemical shift values. Unambiguous assignment often requires 2D NMR techniques.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methylquinolinium iodide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.[\[11\]](#)
- Instrument Parameters: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
- Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation and Causality

- Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from the quinoline ring, causing the protons and carbons, especially those closer to the nitrogen (e.g., H-2, H-4, C-2, C-9), to be significantly deshielded and appear at a lower field (higher ppm values).[\[12\]](#)
- Solvent Choice: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.[\[5\]](#) The polarity of the solvent can influence the degree of ion pairing and thus affect the chemical shifts.[\[13\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **1-Methylquinolinium iodide** by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Spectral Data

Table 3: Key FTIR Absorption Bands for **1-Methylquinolinium Iodide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
1620-1580	Strong	C=C and C=N stretching (aromatic ring)
1500-1400	Medium-Strong	Aromatic ring skeletal vibrations
~1470	Medium	C-H bending (aliphatic, N-CH ₃)
850-750	Strong	C-H out-of-plane bending (aromatic)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount of **1-Methylquinolinium iodide** (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Rationale for Experimental Choices

- KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range ($4000\text{-}400\text{ cm}^{-1}$) and does not produce interfering absorption bands.[14][15][16][17][18] It acts as a solid-state solvent, allowing for the analysis of solid samples.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **1-Methylquinolinium iodide** molecule. The conjugated π -system of the quinoline ring gives rise to characteristic absorption bands.

UV-Vis Spectral Data

The UV-Vis spectrum of **1-Methylquinolinium iodide** in a polar solvent like water or ethanol typically shows two main absorption bands.

Table 4: UV-Vis Absorption Data for **1-Methylquinolinium Iodide**

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol $^{-1}$ cm $^{-1}$)	Electronic Transition
~240	High	$\pi \rightarrow \pi$
~320	Low	$n \rightarrow \pi$

Note: The exact λ_{max} and ϵ values can be influenced by the solvent.[19]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **1-Methylquinolinium iodide** in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
- Cuvette: Use a quartz cuvette for measurements in the UV region.
- Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Interpretation and Causality

- $\pi \rightarrow \pi^*$ Transitions: The high-energy absorption band around 240 nm is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic quinoline ring system.[20]
- $n \rightarrow \pi^*$ Transitions: The lower-energy, less intense band around 320 nm is likely due to $n \rightarrow \pi^*$ transitions involving the non-bonding electrons of the nitrogen atom.[19]
- Solvent Effects: The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromism).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of **1-Methylquinolinium iodide**. Due to its ionic nature, electrospray ionization (ESI) is the most suitable method.

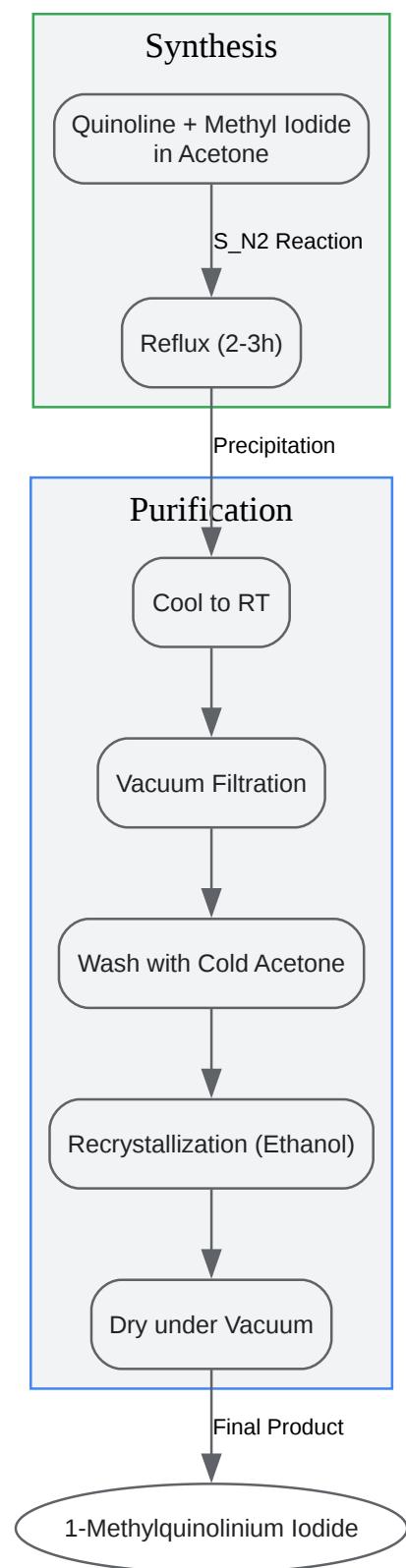
Mass Spectral Data

In positive-ion mode ESI-MS, **1-Methylquinolinium iodide** will be detected as the 1-methylquinolinium cation.

Table 5: Mass Spectrometry Data for **1-Methylquinolinium Iodide**

m/z (Daltons)	Ion
144.08	$[C_{10}H_{10}N]^+$

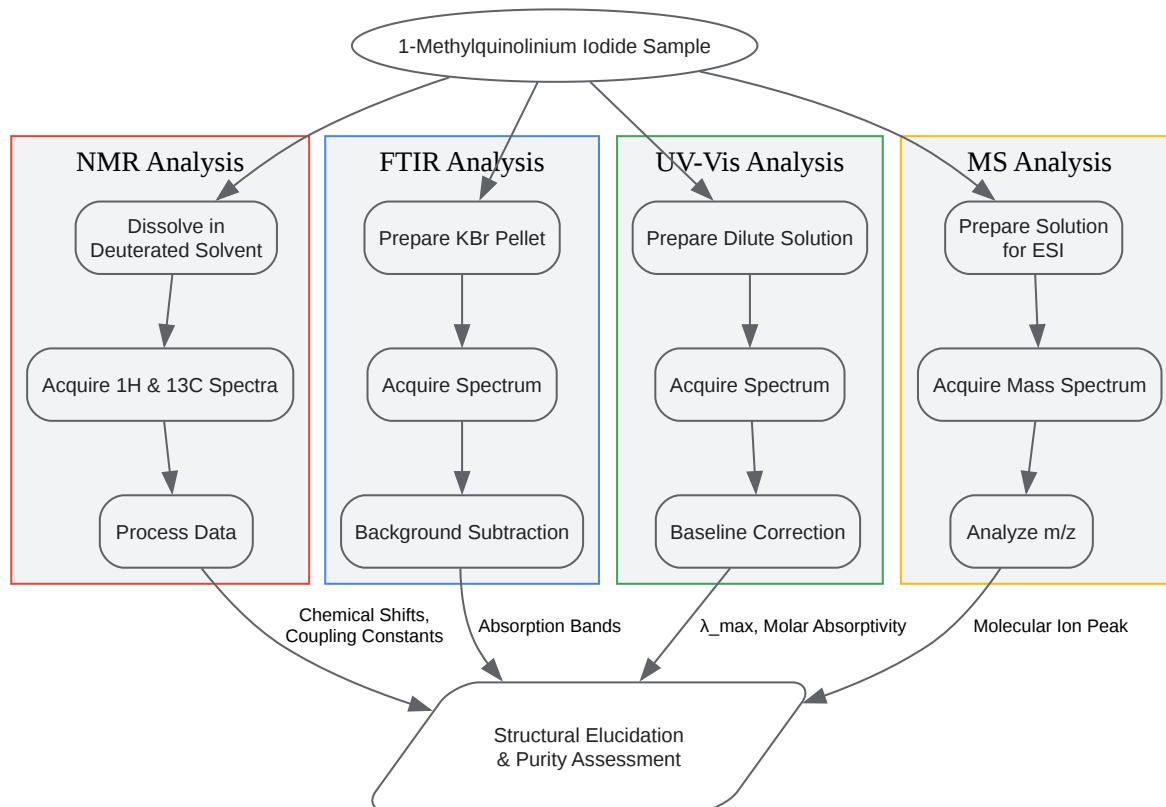
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)


- Sample Preparation: Prepare a dilute solution of **1-Methylquinolinium iodide** in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.
- Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

Interpretation and Causality

- Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, resulting in little to no fragmentation and a prominent molecular ion peak.[\[21\]](#)[\[22\]](#)[\[23\]](#) [\[24\]](#) This is ideal for confirming the molecular weight of the cation.
- Fragmentation Analysis: While ESI itself causes minimal fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the $[C_{10}H_{10}N]^+$ ion. The resulting fragmentation pattern can provide valuable structural information.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Visualization of Workflows


Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **1-Methylquinolinium iodide**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One moment, please... [chemistrysteps.com]
- 4. SATHEE: Chemistry SN2 Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. NMR Solvents [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]
- 15. quora.com [quora.com]
- 16. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. youtube.com [youtube.com]
- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 1-Methylquinolinium Iodide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211908#1-methylquinolinium-iodide-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com